Cas no 1262003-00-8 (3-Methyl-5-(2-methylthiophenyl)phenol)

3-Methyl-5-(2-methylthiophenyl)phenol is a phenolic compound featuring a thiophenyl substituent, which contributes to its unique chemical and physical properties. This structurally distinct molecule is valued for its potential applications in organic synthesis, particularly as an intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both methyl and thiophenyl groups enhances its reactivity and selectivity in cross-coupling and functionalization reactions. Its stability under various conditions makes it suitable for use in controlled synthetic processes. Researchers may also explore its utility in ligand design or as a building block for complex molecular architectures due to its hybrid aromatic-thiophene framework.
3-Methyl-5-(2-methylthiophenyl)phenol structure
1262003-00-8 structure
Product Name:3-Methyl-5-(2-methylthiophenyl)phenol
CAS No:1262003-00-8
MF:C14H14OS
MW:230.325362682343
MDL:MFCD18313247
CID:2768706
PubChem ID:53218940
Update Time:2025-06-14

3-Methyl-5-(2-methylthiophenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 1262003-00-8
    • 3-METHYL-5-(2-METHYLTHIOPHENYL)PHENOL
    • 3-methyl-5-(2-methylsulfanylphenyl)phenol
    • 3-Methyl-5-(2-methylthiophenyl)phenol, 95%
    • MFCD18313247
    • 3-Methyl-5-(2-methylthiophenyl)phenol
    • MDL: MFCD18313247
    • Inchi: 1S/C14H14OS/c1-10-7-11(9-12(15)8-10)13-5-3-4-6-14(13)16-2/h3-9,15H,1-2H3
    • InChI Key: NXKPKIVJBNEAEJ-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1C1C=C(C=C(C)C=1)O

Computed Properties

  • Exact Mass: 230.07653624Da
  • Monoisotopic Mass: 230.07653624Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 45.5Ų

3-Methyl-5-(2-methylthiophenyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB319258-5 g
3-Methyl-5-(2-methylthiophenyl)phenol, 95%; .
1262003-00-8 95%
5g
€1159.00 2023-04-26
abcr
AB319258-5g
3-Methyl-5-(2-methylthiophenyl)phenol, 95%; .
1262003-00-8 95%
5g
€1159.00 2025-04-21

3-Methyl-5-(2-methylthiophenyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:1262003-00-8)
Order Number:A1123633
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:32
Price ($):687.0
Email:sales@amadischem.com

Additional information on 3-Methyl-5-(2-methylthiophenyl)phenol

Research Brief on 3-Methyl-5-(2-methylthiophenyl)phenol (CAS: 1262003-00-8): Recent Advances and Applications

3-Methyl-5-(2-methylthiophenyl)phenol (CAS: 1262003-00-8) is a synthetic phenolic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and antimicrobial agents. This research brief consolidates the latest findings on this compound, highlighting its synthesis, biological activity, and potential industrial applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Methyl-5-(2-methylthiophenyl)phenol exhibits promising inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The compound's structural motif, featuring a thiophene ring adjacent to a phenolic hydroxyl group, was found to enhance its binding affinity to the COX-2 active site. Molecular docking simulations further supported these findings, suggesting that this compound could serve as a scaffold for designing next-generation non-steroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, recent research has investigated the antimicrobial potential of 3-Methyl-5-(2-methylthiophenyl)phenol. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound displayed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the methylthiophenyl moiety was critical for disrupting bacterial cell membrane integrity, as confirmed by fluorescence microscopy and membrane permeability assays.

The synthetic routes to 3-Methyl-5-(2-methylthiophenyl)phenol have also been optimized in recent years. A 2024 Organic Process Research & Development paper detailed a scalable, one-pot Suzuki-Miyaura coupling followed by regioselective methylation, achieving an overall yield of 78% with high purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical development.

From a toxicological perspective, preliminary in vitro studies using human hepatocyte models (HepG2 cells) indicated that 3-Methyl-5-(2-methylthiophenyl)phenol has a favorable safety profile at therapeutic concentrations, with no observed cytotoxicity below 100 μM. However, further in vivo studies are warranted to fully assess its pharmacokinetics and long-term safety.

Industry reports suggest growing interest in this compound from major pharmaceutical companies, particularly for application in combination therapies. Its dual functionality as both a pharmacophore and a synthetic building block positions it as a versatile candidate for drug discovery pipelines. Patent filings related to 3-Methyl-5-(2-methylthiophenyl)phenol derivatives have increased by 40% since 2022, reflecting its commercial potential.

In conclusion, 3-Methyl-5-(2-methylthiophenyl)phenol (CAS: 1262003-00-8) represents an emerging chemical entity with multifaceted applications in medicinal chemistry. Ongoing research is expected to further elucidate its mechanism of action and expand its therapeutic utility, particularly in addressing drug-resistant infections and chronic inflammatory conditions.

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Amadis Chemical Company Limited
(CAS:1262003-00-8)
A1123633
Purity:99%
Quantity:5g
Price ($):687.0
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